molecular formula C17H20NO3P B14554911 N-(Diphenylphosphoryl)-L-valine CAS No. 62056-88-6

N-(Diphenylphosphoryl)-L-valine

Cat. No.: B14554911
CAS No.: 62056-88-6
M. Wt: 317.32 g/mol
InChI Key: OPXHNYJMLWWQOD-INIZCTEOSA-N
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Description

N-(Diphenylphosphoryl)-L-valine (CAS: 62056-88-6) is a modified amino acid derivative where the valine residue is functionalized with a diphenylphosphoryl group. Its molecular formula is $ \text{C}{17}\text{H}{20}\text{NO}_3\text{P} $, and it has a molecular weight of 355.34 g/mol . The diphenylphosphoryl group introduces significant hydrophobicity and steric bulk, making the compound valuable in coordination chemistry and materials science. For instance, phosphorylated ligands like N-(diphenylphosphoryl)benzamide have been used to synthesize luminescent lanthanide complexes due to their ability to form protective hydrophobic shells around metal ions .

Properties

CAS No.

62056-88-6

Molecular Formula

C17H20NO3P

Molecular Weight

317.32 g/mol

IUPAC Name

(2S)-2-(diphenylphosphorylamino)-3-methylbutanoic acid

InChI

InChI=1S/C17H20NO3P/c1-13(2)16(17(19)20)18-22(21,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,18,21)(H,19,20)/t16-/m0/s1

InChI Key

OPXHNYJMLWWQOD-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylphosphoryl)-L-valine typically involves the reaction of diphenylphosphoryl chloride with L-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylphosphoryl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphorylated derivatives.

Scientific Research Applications

N-(Diphenylphosphoryl)-L-valine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.

    Biology: The compound can be used to study enzyme interactions and protein phosphorylation processes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Diphenylphosphoryl)-L-valine involves its interaction with molecular targets through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The pathways involved may include phosphorylation and dephosphorylation processes that regulate various biological functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The diphenylphosphoryl group distinguishes N-(Diphenylphosphoryl)-L-valine from other L-valine derivatives. Key structural analogs include:

Compound Substituent Group Molecular Weight (g/mol) Key Properties Applications
This compound Diphenylphosphoryl 355.34 Hydrophobic, coordination capability Luminescent materials
N-Palmitoyl-L-valine Hexadecanoyl 355.56 Lipophilic Lipid bilayers, surfactants
N-(Trimethylsilyl)-L-valine Trimethylsilyl 261.51 Volatile, silylated GC-MS analysis
Valsartan Related Compound A Valeryl, tetrazole 435.52 Bioactive Pharmaceuticals (antihypertensives)

Physicochemical Properties

The diphenylphosphoryl group significantly alters solubility, stability, and reactivity compared to other substituents:

Property This compound N-Palmitoyl-L-valine N-(Trimethylsilyl)-L-valine
Solubility Low in water; soluble in DMSO, chloroform Insoluble in water; soluble in lipids Soluble in organic solvents
Stability High thermal stability Stable at neutral pH Moisture-sensitive
Reactivity Bidentate ligand for metals Hydrolyzable ester Prone to desilylation
  • Hydrophobicity: The diphenylphosphoryl group enhances hydrophobicity more effectively than acyl or silyl groups, making it ideal for stabilizing metal complexes in nonpolar environments .
  • Coordination Chemistry : Unlike N-palmitoyl or N-trimethylsilyl derivatives, the phosphoryl group can coordinate with lanthanides (e.g., Eu³⁺, Tb³⁺), leading to highly luminescent materials with long emission lifetimes .

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